molecular formula C7H9N3 B163919 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 135830-06-7

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B163919
M. Wt: 135.17 g/mol
InChI Key: JZPXFVJBVIUBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound with a molecular formula of C7H8N4. It is a highly versatile compound that has been widely used in scientific research applications, including drug discovery and development, biochemistry, and physiology.

Mechanism Of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole is not fully understood. However, it has been shown to interact with various cellular targets, such as enzymes, receptors, and ion channels. It has been suggested that the compound exerts its biological effects by modulating these targets, leading to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole has several advantages for lab experiments. It is a highly versatile compound that can be easily synthesized and modified to achieve desired properties. It has also been shown to have low toxicity and high solubility in various solvents. However, it also has some limitations, such as its limited stability under certain conditions and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole. One direction is the further exploration of its biological effects and mechanisms of action, which could lead to the discovery of new therapeutic targets and the development of new drugs. Another direction is the optimization of its synthesis method to achieve higher yields and purity. Additionally, the compound could be further modified to improve its properties, such as its stability and selectivity.
In conclusion, 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole is a highly versatile compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has great potential for the development of new drugs and the exploration of new therapeutic targets.

Synthesis Methods

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole can be synthesized through a variety of methods, including the reaction of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a catalyst, or the reaction of 1,2-diaminobenzene with 1,3-dicarbonyl compounds. The synthesis method can be optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole has been widely used in scientific research applications, including drug discovery and development, biochemistry, and physiology. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a scaffold for the development of new drugs targeting various diseases, such as cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

135830-06-7

Product Name

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

1,2-dimethylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C7H9N3/c1-6-5-10-7(9(6)2)3-4-8-10/h3-5H,1-2H3

InChI Key

JZPXFVJBVIUBNQ-UHFFFAOYSA-N

SMILES

CC1=CN2C(=CC=N2)N1C

Canonical SMILES

CC1=CN2C(=CC=N2)N1C

synonyms

1H-Imidazo[1,2-b]pyrazole,1,2-dimethyl-(9CI)

Origin of Product

United States

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